

# 3-Bromoheptane chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Bonding of **3-Bromoheptane** 

#### **Abstract**

**3-Bromoheptane** (C<sub>7</sub>H<sub>15</sub>Br) is a secondary haloalkane that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical behavior is largely dictated by the presence of a bromine atom on the third carbon of the heptane chain, which also imparts chirality to the molecule. This technical guide provides a comprehensive analysis of the chemical structure, stereoisomerism, bonding characteristics, and physicochemical properties of **3-bromoheptane**. Furthermore, it outlines common synthetic pathways and presents a detailed, illustrative experimental protocol for its preparation. The content is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

## **Chemical Structure and Stereoisomerism**

**3-Bromoheptane** is an organic compound classified as a bromoalkane.[1] The structure consists of a seven-carbon aliphatic chain (heptane) with a single bromine atom substituted at the third carbon position.[1]

## **Molecular Structure**

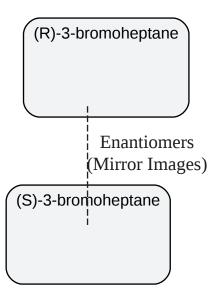
The molecular formula for **3-bromoheptane** is C<sub>7</sub>H<sub>15</sub>Br.[2][3][4] The bromine substituent on a secondary carbon atom significantly influences the molecule's reactivity, making it a versatile



precursor for various chemical transformations.[1]

#### **Stereoisomerism**

The third carbon atom in **3-bromoheptane** is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>), and a butyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>). This makes it a chiral center, and consequently, **3-bromoheptane** can exist as a pair of non-superimposable mirror images known as enantiomers.[5] These enantiomers are designated as (R)-**3-bromoheptane** and (S)-**3-bromoheptane**.[5][6] A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture.



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Caption: Chemical structures of the (R) and (S) enantiomers of **3-bromoheptane**.

# **Bonding and Molecular Geometry**

The carbon atoms within the heptane backbone are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. The molecule is characterized by covalent sigma (σ) bonds between carbon-carbon and carbon-hydrogen atoms.

The key to **3-bromoheptane**'s reactivity is the carbon-bromine (C-Br) bond. Bromine is more electronegative than carbon, which creates a polar covalent bond. This results in a partial positive charge ( $\delta$ +) on the third carbon atom and a partial negative charge ( $\delta$ -) on the bromine



atom. This polarization makes the carbon atom susceptible to attack by nucleophiles and establishes the bromine atom as a good leaving group in substitution and elimination reactions.

# **Physicochemical and Spectroscopic Properties**

The physical and chemical properties of **3-bromoheptane** are summarized below. Quantitative data has been compiled into tables for clarity and ease of comparison.

**Chemical Identifiers** 

Identifier	Value	Reference
IUPAC Name	3-bromoheptane	[2]
Synonyms	3-Heptyl bromide	[2][3]
CAS Number	1974-05-6	[1][2][4]
Molecular Formula	C7H15Br	[2][3][4]
Molecular Weight	179.10 g/mol	[1][2][6]
Canonical SMILES	CCCC(CC)Br	[2][3]
InChI Key	MLHXKYLLJRLHGH- UHFFFAOYSA-N	[1][2][4]

**Physical Properties** 

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[3]
Density	1.140 g/mL	[1]
Dipole Moment	2.04 D	[1]
Solubility	Soluble in organic solvents; limited in water	[3]

# **Spectroscopic Data**



Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-bromoheptane**. While specific spectra are proprietary, data is available in databases like the NIST WebBook.[4] The expected spectral characteristics are summarized below.

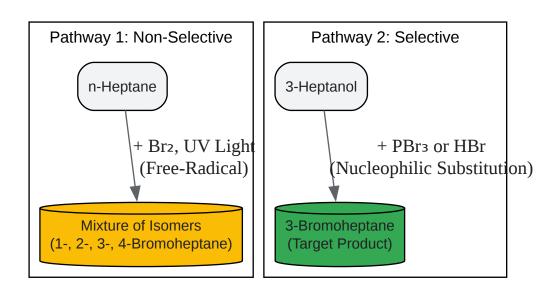
Technique	Expected Characteristics	
<sup>13</sup> C NMR	Seven distinct signals are expected due to the seven chemically non-equivalent carbon atoms. The carbon bonded to bromine (C3) would be shifted downfield (typically 55-80 ppm) due to the deshielding effect of the electronegative bromine atom.[7] Other sp³ hybridized carbons would appear in the typical alkane region (10-50 ppm).[7][8]	
<sup>1</sup> H NMR	The proton on the carbon bearing the bromine (C3) would appear as a multiplet significantly downfield from other aliphatic protons due to deshielding. The remaining protons on the heptane chain would produce complex, overlapping multiplets in the upfield region.	
Mass Spec.	The mass spectrum would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to its two major isotopes, <sup>79</sup> Br and <sup>81</sup> Br).[4]	
IR Spectroscopy	The spectrum would be dominated by C-H stretching and bending vibrations. A key feature would be the C-Br stretching vibration, typically found in the 500-600 cm <sup>-1</sup> region.	

# Synthesis and Reactivity Synthesis Pathways

There are two primary approaches to the synthesis of **3-bromoheptane**, which differ significantly in their selectivity.



- Free-Radical Bromination of Heptane: This method involves the reaction of heptane with bromine in the presence of UV light.[9][10] The reaction proceeds via a free-radical chain mechanism.[9][11][12] While effective for creating C-Br bonds, this pathway is non-selective and results in a mixture of isomers, including 1-bromoheptane, 2-bromoheptane, 3-bromoheptane, and 4-bromoheptane, which are difficult to separate.[9]
- Nucleophilic Substitution of 3-Heptanol: A more controlled and selective method is the conversion of the corresponding alcohol, 3-heptanol, to **3-bromoheptane**. This is typically achieved using reagents like phosphorus tribromide (PBr<sub>3</sub>) or hydrobromic acid (HBr). This approach ensures the bromine is placed specifically at the third position.



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Caption: Logical relationship of synthetic pathways to **3-bromoheptane**.

## **Chemical Reactivity**

As a secondary haloalkane, **3-bromoheptane** can undergo both nucleophilic substitution ( $S_n1$  and  $S_n2$ ) and elimination (E1 and E2) reactions.[13][14][15]

• S<sub>n</sub>2 Reactions: Favored by strong, small nucleophiles. The nucleophile attacks the electrophilic C3 carbon from the side opposite the bromine atom.



- S<sub>n</sub>1 Reactions: Can occur in the presence of weak nucleophiles and polar protic solvents. This pathway involves the formation of a secondary carbocation intermediate.[13][16]
- E2 Reactions: Favored by strong, sterically hindered bases. The base abstracts a proton from a carbon adjacent to the C-Br bond, leading to the formation of an alkene.
- E1 Reactions: Competes with S<sub>n</sub>1 reactions and proceeds through the same carbocation intermediate.

The choice between these pathways depends on the specific reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.[15]

# **Experimental Protocols**

The following is an illustrative protocol for the synthesis of **3-bromoheptane** from **3-heptanol** using phosphorus tribromide. This method is adapted from standard procedures for converting secondary alcohols to alkyl bromides.[17]

## Synthesis of 3-Bromoheptane from 3-Heptanol

Reagents and Materials:

- 3-Heptanol
- Phosphorus tribromide (PBr<sub>3</sub>)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- · Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
- Separatory funnel
- Rotary evaporator

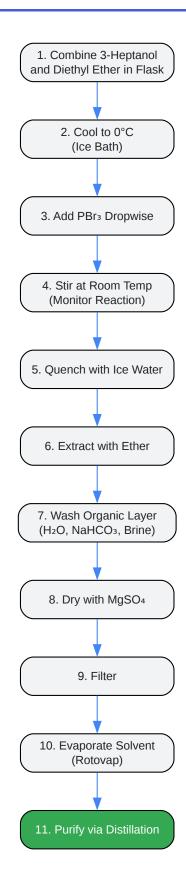


Distillation apparatus

#### Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 3-heptanol with anhydrous diethyl ether. Cool the flask in an ice bath (0 °C).
- Addition of PBr<sub>3</sub>: Slowly add phosphorus tribromide (PBr<sub>3</sub>) dropwise to the stirred solution of the alcohol via an addition funnel. The amount of PBr<sub>3</sub> should be approximately 1/3 molar equivalent relative to the alcohol. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC).
- Workup: Carefully pour the reaction mixture over ice water to quench any unreacted PBr₃.
  Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO<sub>3</sub> solution (to neutralize any acidic byproducts), and finally with brine.
- Drying and Filtration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, then filter to remove the drying agent.
- Purification: Remove the diethyl ether solvent using a rotary evaporator. Purify the resulting crude 3-bromoheptane by fractional distillation under reduced pressure.





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Caption: Experimental workflow for the synthesis of **3-bromoheptane** from **3-heptanol**.



## Conclusion

**3-Bromoheptane** is a structurally important chiral haloalkane. Its polarized carbon-bromine bond is the primary determinant of its chemical reactivity, making it a key substrate for nucleophilic substitution and elimination reactions. Understanding its stereochemistry, bonding, and synthetic pathways is essential for its effective application as an intermediate in the construction of more complex molecular architectures relevant to the pharmaceutical and materials science industries. The selective synthesis from 3-heptanol provides a reliable route to this valuable chemical building block.

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- To cite this document: BenchChem. [3-Bromoheptane chemical structure and bonding].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b146003#3-bromoheptane-chemical-structure-and-bonding]

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